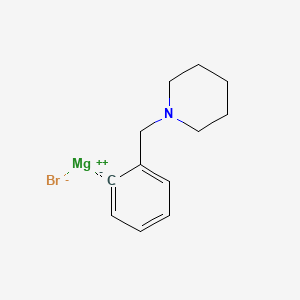

magnesium;1-(phenylmethyl)piperidine;bromide

Description

Contextualization as a Grignard Reagent

Grignard reagents, discovered by Victor Grignard in 1900, are a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. nih.gov These organomagnesium halides, with the general formula R-Mg-X, are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. wikipedia.org Bromo[2-(1-piperidinylmethyl)phenyl]magnesium falls into the category of aryl Grignard reagents, where the magnesium atom is attached to an aromatic ring.

What sets this particular Grignard reagent apart is the presence of the piperidinylmethyl group in the ortho position. This substituent can act as a chelating ligand, where the nitrogen atom can coordinate to the magnesium center. This intramolecular coordination can lead to a more stable and potentially more selective reagent compared to its non-chelating isomers or simple phenylmagnesium bromide.

Properties of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium

| Property | Value |

|---|---|

| CAS Number | 480424-81-5 |

| Molecular Formula | C12H16BrMgN |

| Appearance | Typically a brown solution in THF |

| Solubility | Soluble in ethereal solvents like THF |

Significance in Modern Organic Synthesis

The significance of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium in modern organic synthesis lies in its potential for directed chemical transformations. The ortho-chelating group can influence the regioselectivity of its reactions, making it a valuable tool for the synthesis of highly substituted aromatic compounds.

The presence of the nitrogen-containing side chain allows for the formation of a more structurally defined Grignard reagent in solution. This can lead to enhanced thermal stability and altered reactivity profiles. For instance, such reagents can be instrumental in directed ortho-metalation strategies, providing a pathway to di-substituted aromatic rings that might be challenging to synthesize through classical electrophilic aromatic substitution reactions.

While specific research applications for the ortho isomer are not extensively documented in publicly available literature, the analogous para isomer, Bromo[4-(1-piperidinylmethyl)phenyl]magnesium, has been utilized in the synthesis of functionalized phenols and rosamine derivatives, which serve as probes in biological systems. scientificlabs.co.uk This suggests that Bromo[2-(1-piperidinylmethyl)phenyl]magnesium would similarly serve as a potent nucleophile for the introduction of the 2-(1-piperidinylmethyl)phenyl moiety into a variety of organic molecules.

Illustrative Reactions of Aryl Grignard Reagents

| Reaction Type | Substrate | Product |

|---|---|---|

| Carbonyl Addition | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Carboxylation | Carbon Dioxide | Carboxylic Acid |

The unique structure of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium, combining the nucleophilicity of a Grignard reagent with the potential for intramolecular chelation, positions it as a reagent of interest for the construction of complex molecular architectures in pharmaceutical and materials science research.

Properties

IUPAC Name |

magnesium;1-(phenylmethyl)piperidine;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETSHHYKPZNLTP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584309 | |

| Record name | Magnesium bromide 2-[(piperidin-1-yl)methyl]benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-81-5 | |

| Record name | Magnesium bromide 2-[(piperidin-1-yl)methyl]benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Fundamental Reaction Pathways

Nucleophilic Reactivity with Electrophilic Substrates

As a strong nucleophile, Bromo[2-(1-piperidinylmethyl)phenyl]magnesium readily attacks a variety of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, as well as carbon dioxide and the strained ring of epoxides.

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. byjus.com The nucleophilic aryl carbon of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium adds to the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which upon acidic workup yields the corresponding alcohol.

With aldehydes , the reaction produces secondary alcohols. For instance, the reaction with acetaldehyde (B116499) would yield 1-[2-(1-piperidinylmethyl)phenyl]ethanol. With ketones , tertiary alcohols are formed. nih.gov The reaction with acetone, for example, results in 2-[2-(1-piperidinylmethyl)phenyl]propan-2-ol. The reactivity generally follows the order of aldehydes being more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. askthenerd.com

The reaction with esters proceeds via a double addition mechanism. The initial nucleophilic attack results in a tetrahedral intermediate which collapses to form a ketone, expelling an alkoxide leaving group. udel.edu This newly formed ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic attack by another equivalent of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium. udel.edu This leads to the formation of a symmetrical tertiary alcohol after acidic workup, where two of the groups attached to the carbinol carbon are derived from the Grignard reagent.

| Electrophile | Product | Class of Alcohol |

| Aldehyde | ||

| Acetaldehyde | 1-[2-(1-Piperidinylmethyl)phenyl]ethanol | Secondary |

| Benzaldehyde | Phenyl[2-(1-piperidinylmethyl)phenyl]methanol | Secondary |

| Ketone | ||

| Acetone | 2-[2-(1-Piperidinylmethyl)phenyl]propan-2-ol | Tertiary |

| Acetophenone | 1-Phenyl-1-[2-(1-piperidinylmethyl)phenyl]ethanol | Tertiary |

| Ester | ||

| Ethyl acetate | 1,1-Bis[2-(1-piperidinylmethyl)phenyl]ethanol | Tertiary |

| Methyl benzoate | Phenyl-bis[2-(1-piperidinylmethyl)phenyl]methanol | Tertiary |

Table 1: Representative Reactions with Carbonyl Compounds.

Grignard reagents react with carbon dioxide (CO2) in a carboxylation reaction to produce carboxylic acids after acidic workup. google.com Bromo[2-(1-piperidinylmethyl)phenyl]magnesium attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt. Subsequent protonation with a dilute acid yields 2-(1-piperidinylmethyl)benzoic acid. nih.govgoogle.com This reaction is typically carried out by bubbling gaseous CO2 through the Grignard solution or by pouring the Grignard solution over solid carbon dioxide (dry ice). google.com

| Reagent | Conditions | Product |

| Bromo[2-(1-piperidinylmethyl)phenyl]magnesium | 1. CO2 (solid or gas), THF2. H3O+ (workup) | 2-(1-Piperidinylmethyl)benzoic acid |

Table 2: Carboxylation of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium.

Epoxides, or oxiranes, undergo ring-opening reactions when treated with strong nucleophiles like Grignard reagents. beilstein-journals.org The high ring strain of the three-membered ring facilitates this reaction. organicchemistrytutor.com The reaction proceeds via an SN2 mechanism, where the nucleophilic aryl group of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. organicchemistrytutor.com

In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. khanacademy.org This regioselectivity results in the formation of a β-substituted alcohol after acidic workup. For example, reaction with propylene (B89431) oxide would predominantly yield 1-[2-(1-piperidinylmethyl)phenyl]propan-2-ol. The stereochemistry of the reaction involves an inversion of configuration at the carbon atom that is attacked. organicchemistrytutor.comkhanacademy.org

| Epoxide Substrate | Major Product |

| Ethylene (B1197577) oxide | 2-[2-(1-Piperidinylmethyl)phenyl]ethanol |

| Propylene oxide | 1-[2-(1-Piperidinylmethyl)phenyl]propan-2-ol |

| Styrene oxide | 2-Phenyl-2-[2-(1-piperidinylmethyl)phenyl]ethanol |

Table 3: Ring-Opening of Epoxides.

Intramolecular and Directed Reactivity Considerations

The structure of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium is notable for the presence of a tertiary amine functionality positioned at the ortho-position relative to the carbon-magnesium bond. This structural feature allows for potential intramolecular coordination. The nitrogen atom of the piperidinylmethyl group, being a Lewis base, can coordinate to the Lewis acidic magnesium center.

This intramolecular chelation can have several consequences:

Stabilization: The coordination can increase the thermal stability of the Grignard reagent in solution compared to its non-coordinating para-isomer, Bromo[4-(1-piperidinylmethyl)phenyl]magnesium.

Reactivity Modulation: The chelation may alter the aggregation state of the Grignard reagent in solution, potentially influencing its reactivity. While Grignard reagents exist in a complex Schlenk equilibrium between the alkylmagnesium halide, the dialkylmagnesium, and the magnesium dihalide, intramolecular coordination can favor monomeric species. rsc.org

Directed Reactivity: The concept of Directed Ortho Metalation (DoM) typically involves using a directing group to deprotonate an ortho-position with a strong base like an alkyllithium. In this case, the Grignard reagent is formed from an already functionalized aryl halide. The ortho-amino group likely plays a role in stabilizing the resulting organometallic compound, a principle that is exploited in the synthesis of other functionalized Grignard reagents where an ortho-coordinating group is necessary for stability. uni-muenchen.de

Stability and Decomposition Pathways of Organomagnesium Reagents

Organomagnesium reagents are highly reactive and require specific handling conditions to prevent decomposition. byjus.com Their stability is influenced by the solvent, temperature, and the presence of atmospheric oxygen and moisture.

Sensitivity to Protic Solvents: Grignard reagents are strong bases and will be rapidly destroyed by protonolysis upon contact with protic substances like water, alcohols, or carboxylic acids. byjus.com This reaction results in the formation of the corresponding hydrocarbon (in this case, (1-piperidinylmethyl)benzene) and a magnesium hydroxide-halide salt. Therefore, all reactions must be conducted under strictly anhydrous conditions.

Reaction with Oxygen: Exposure to atmospheric oxygen can lead to the oxidation of the Grignard reagent. The initial product is a magnesium peroxide species (R-O-O-MgX), which can further react with another molecule of the Grignard reagent to form magnesium alkoxides (R-O-MgX). Upon hydrolysis, these alkoxides yield alcohols. This is often a significant side reaction that can lower the yield of the desired product.

Thermal Decomposition: While the ortho-coordinating piperidinylmethyl group may confer some additional thermal stability, Grignard reagents can decompose at elevated temperatures. The specific decomposition pathway and temperature depend on the structure of the R-group and the solvent. Thermal runaway can be a hazard in large-scale preparations. researchgate.net Studies on the thermal decomposition of Grignard reagents indicate that such processes are highly exothermic. researchgate.net

Solvent and Equilibrium Effects: The stability and reactivity of Grignard reagents are highly dependent on the solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF). The ether molecules coordinate to the magnesium center, stabilizing the reagent. byjus.com As mentioned, the Schlenk equilibrium also dictates the species present in solution, which can be influenced by solvent evaporation or the presence of coordinating additives. reddit.com

Catalytic and Non Catalytic Applications in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental processes in organic chemistry for forming carbon-carbon bonds. These reactions typically involve an organometallic reagent and an organic halide, facilitated by a metal catalyst, most commonly palladium or nickel.

Kumada-Tamao-Corriu Cross-Coupling with Aryl and Alkynyl Substrates

The Kumada-Tamao-Corriu coupling is a significant cross-coupling reaction that forges carbon-carbon bonds by reacting a Grignard reagent with an organic halide. wikipedia.org This reaction is catalyzed by transition metals, typically nickel or palladium complexes. wikipedia.org The scope of the Kumada coupling is broad, accommodating a variety of aryl and vinyl halides as substrates. wikipedia.org It serves as a direct method for coupling Grignard reagents, which can be advantageous over other methods that might require converting the Grignard reagent into other organometallic compounds. organic-chemistry.org While the reaction is versatile, a notable limitation is the catalyst's low tolerance for certain functional groups within the substrates, as groups like amino, nitro, hydroxyl, and carbonyl can be incompatible. researchgate.net

Palladium-Catalyzed Cross-Coupling Variants

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between various organic fragments. nobelprize.org The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (such as a Grignard reagent), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org These reactions are valued for their high efficiency and functional group tolerance compared to other methods. bris.ac.uk Various palladium catalysts and ligands have been developed to optimize reactivity for a wide range of substrates, including sterically hindered aryl bromides and different classes of Grignard reagents. nih.govorganic-chemistry.org

Synthesis of Functionalized Organic Scaffolds

The functionalization of organic molecules is a central theme in synthetic chemistry, aiming to build complex structures with specific properties and functions.

Formation of Substituted Phenols via Aerobic Oxidation

The synthesis of phenols is of great importance in the chemical industry. nih.gov One modern and environmentally conscious approach involves the direct aerobic oxidation of aryl Grignard reagents. nih.gov This method uses compressed air as the oxidant, presenting a greener alternative to traditional methods. nih.gov The process has been shown to be compatible with a range of functional groups, highlighting its potential for chemoselective synthesis. nih.gov The catalytic oxidation of phenols using molecular oxygen can also be achieved using transition metal complexes that mimic the function of enzymes like catecholase or tyrosinase. mdpi.com

Asymmetric Synthetic Transformations Utilizing Organomagnesium Intermediates

While specific studies detailing the direct use of bromo[2-(1-piperidinylmethyl)phenyl]magnesium in asymmetric synthesis are not extensively documented in publicly available literature, the broader class of organomagnesium reagents, including structurally similar aryl Grignard reagents, plays a important role in a variety of asymmetric transformations. The primary strategy for achieving enantioselectivity with these achiral organomagnesium intermediates involves the use of chiral ligands that coordinate to the magnesium center or a transition metal catalyst, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

This section will focus on the principles and applications of such ligand-mediated asymmetric reactions, which are directly relevant to the potential applications of bromo[2-(1-piperidinylmethyl)phenyl]magnesium. The ortho-directing piperidinylmethyl group in this specific Grignard reagent can also play a crucial role in chelation-controlled catalytic processes, potentially enhancing both reactivity and stereoselectivity.

A significant area of research in this field is the catalytic enantioselective addition of Grignard reagents to prochiral electrophiles, such as ketones and imines. This method provides a direct route to chiral tertiary alcohols and amines, which are valuable building blocks in medicinal chemistry and materials science. nih.govresearchgate.net The key to success in these transformations is the development of chiral ligands that can effectively discriminate between the enantiotopic faces of the electrophile. nih.gov

One notable advancement in this area is the design of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH). These ligands have been shown to be effective in promoting the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols with up to 95% enantiomeric excess (ee). nih.govrsc.org The modular nature of these ligands allows for fine-tuning of the steric and electronic properties to suit a variety of substrates. nih.gov

The following table summarizes the results of the asymmetric addition of various Grignard reagents to ketones in the presence of a chiral ligand, illustrating the broad scope and high enantioselectivities achievable with this methodology.

| Entry | Ketone | Grignard Reagent | Ligand | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Acetophenone | EtMgBr | (R,R)-L12 | (R)-1-Phenyl-1-propanol | 85 | 92 | nih.gov |

| 2 | 2-Acetylnaphthalene | MeMgBr | (R,R)-L12 | (R)-1-(Naphthalen-2-yl)ethanol | 90 | 94 | nih.gov |

| 3 | Propiophenone | PhMgBr | (R,R)-L12' | (S)-1,2-Diphenyl-1-propanol | 78 | 91 | nih.gov |

| 4 | Benzophenone | EtMgBr | (R,R)-L0' | (S)-1,1-Diphenyl-1-propanol | 88 | 89 | nih.gov |

Furthermore, copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated systems represents another powerful tool for the construction of chiral carbon-carbon bonds. nih.gov The use of chiral chelating diphosphine ligands in conjunction with a copper catalyst allows for the highly enantioselective and chemoselective alkylation of a wide range of β-substituted conjugated alkenyl-N-heteroaromatics. nih.gov This method is particularly valuable for the synthesis of chiral molecules of interest in medicinal chemistry. nih.gov

In the context of bromo[2-(1-piperidinylmethyl)phenyl]magnesium, the nitrogen atom of the piperidinyl group could act as a coordinating site for the chiral catalyst, potentially leading to enhanced stereocontrol in such conjugate addition reactions.

The following table presents data on the copper-catalyzed asymmetric addition of Grignard reagents to alkenyl-substituted aromatic N-heterocycles.

| Entry | Alkenyl-N-heteroaromatic | Grignard Reagent | Chiral Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-(1-Propenyl)quinoline | n-BuMgBr | (R,S)-Josiphos | 95 | 96 | nih.gov |

| 2 | 2-Styrylpyridine | EtMgBr | (R,S)-Josiphos | 92 | 94 | nih.gov |

| 3 | 2-(1-Butenyl)quinoxaline | i-PrMgBr | (R,S)-Josiphos | 88 | 97 | nih.gov |

| 4 | 3-(1-Pentenyl)isoquinoline | PhMgBr | (R,S)-Josiphos | 85 | 91 | nih.gov |

In addition to additions to C=O and C=C bonds, the enantioselective addition of Grignard reagents to C=N bonds of ketimines, promoted by a copper-based chiral catalyst, provides access to a wide variety of N-protected α-chiral silyl (B83357) amines with tetrasubstituted carbon stereocenters. researchgate.net

The development of these ligand-mediated asymmetric transformations underscores the versatility of organomagnesium reagents in modern organic synthesis. While direct experimental data for bromo[2-(1-piperidinylmethyl)phenyl]magnesium may be limited, the established principles and successful applications in analogous systems strongly suggest its potential as a valuable intermediate in the asymmetric synthesis of complex chiral molecules. Future research in this area could focus on leveraging the unique structural features of this reagent to achieve novel and highly selective asymmetric transformations.

Mechanistic Elucidation and Computational Studies

Structural and Electronic Characteristics of Organomagnesium Species

The structure of Grignard reagents in solution is governed by the complex Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide into dialkylmagnesium and magnesium dihalide species. For Bromo[2-(1-piperidinylmethyl)phenyl]magnesium, this equilibrium can be represented as:

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic group. acs.orgnih.gov In ethereal solvents like tetrahydrofuran (B95107) (THF), Grignard reagents typically exist as solvated monomers, dimers, or larger aggregates. acs.orgnih.gov The magnesium center in monomeric Grignard reagents is typically tetra-coordinate, with the organic group, the halogen, and two solvent molecules occupying the coordination sites. nih.gov

A critical feature of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium is the potential for the nitrogen atom of the piperidinylmethyl group to coordinate intramolecularly to the magnesium center. This internal coordination can displace one of the solvent molecules, leading to a more stable, chelated structure. This phenomenon has been observed in related ortho-functionalized aryl Grignard reagents. researchgate.net

The electronic characteristics of this organomagnesium species are dominated by the highly polar carbon-magnesium bond. This polarity results in a significant partial negative charge on the carbon atom attached to the magnesium, rendering it strongly nucleophilic and basic. The presence of the electron-donating piperidinylmethyl group can further modulate the electron density at the carbanionic center, potentially influencing its reactivity.

Table 1: Postulated Structural and Electronic Features of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium

| Feature | Description | Implication |

| Coordination at Mg | Likely tetra-coordinate, potentially penta-coordinate with intramolecular N-coordination. | Influences stability and reactivity. |

| Schlenk Equilibrium | Exists in equilibrium with its corresponding diorganomagnesium and magnesium bromide species. | The nature of the reactive species can vary. |

| Intramolecular Coordination | The nitrogen of the piperidinylmethyl group can coordinate to the Mg center. | Leads to a chelated, potentially more stable, and sterically defined structure. |

| C-Mg Bond Polarity | Highly polar, resulting in a nucleophilic carbanion. | Dictates the fundamental reactivity of the Grignard reagent. |

| Electronic Effect of Substituent | The ortho-piperidinylmethyl group is electron-donating. | May enhance the nucleophilicity of the aryl carbanion. |

Reaction Mechanism Investigations via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of Grignard reagents in solution. harvard.edursc.org For Bromo[2-(1-piperidinylmethyl)phenyl]magnesium, ¹H NMR would be expected to show characteristic shifts for the aromatic and piperidinyl protons. The protons on the methylene (B1212753) bridge and those on the piperidine (B6355638) ring closest to the magnesium center would likely be most affected by the coordination state of the magnesium. Variable-temperature NMR studies could provide insights into the dynamics of the Schlenk equilibrium and any intramolecular coordination processes. rsc.org

Infrared (IR) and Raman Spectroscopy: These techniques can probe the vibrational modes of the molecule. Changes in the C-Mg stretching frequency could provide information about the strength and nature of this bond under different conditions.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, confirming the coordination geometry at the magnesium center and the presence or absence of intramolecular N-Mg coordination in the solid state. While no crystal structure for the title compound has been reported, studies on other ortho-amino-functionalized Grignard reagents have confirmed the presence of such intramolecular bonds.

Table 2: Potential Spectroscopic Probes for Bromo[2-(1-piperidinylmethyl)phenyl]magnesium

| Spectroscopic Method | Information Obtainable | Expected Observations for Intramolecular Coordination |

| ¹H NMR | Structural elucidation, dynamic processes. | Diastereotopic splitting of methylene protons, shifts in piperidine proton signals. |

| ¹³C NMR | Electronic environment of carbon atoms. | Shift of the ipso-carbon and carbons of the piperidinylmethyl group. |

| ²⁵Mg NMR | Direct probe of the magnesium environment. nih.gov | Distinct chemical shifts for different species in the Schlenk equilibrium. |

| IR/Raman | Vibrational modes of the molecule. | Shifts in C-H and C-N stretching frequencies upon coordination. |

| X-ray Crystallography | Definitive solid-state structure. | Confirmation of N-Mg bond distance and coordination geometry. |

Theoretical and Computational Modeling of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of Grignard reactions. acs.orgresearchgate.net Theoretical models can provide detailed insights into transition state geometries, reaction energy profiles, and the role of the solvent, aspects that are often difficult to probe experimentally.

For Bromo[2-(1-piperidinylmethyl)phenyl]magnesium, computational studies could be employed to:

Model the Schlenk Equilibrium: Calculate the relative energies of the monomeric, dimeric, and disproportionated species to predict the predominant forms in solution. acs.orgnih.gov

Investigate Intramolecular Coordination: Determine the energetic favorability of the chelated structure compared to a solvated, non-chelated form. This would involve calculating the N-Mg bond strength and the conformational changes required for coordination.

Elucidate Reaction Mechanisms: Model the reaction of the Grignard reagent with various electrophiles. This would involve locating the transition states for key steps, such as nucleophilic addition, and calculating the activation barriers. Such studies could reveal how the intramolecular coordination influences the reactivity and selectivity of the reagent. For instance, the steric bulk of the coordinated piperidinylmethyl group could direct the approach of an electrophile, leading to enhanced stereoselectivity in certain reactions. nih.gov

Computational studies on related systems have shown that the solvent plays a crucial role in the energetics of Grignard reactions. acs.orgacs.org Therefore, accurate modeling would require the inclusion of explicit solvent molecules or the use of a continuum solvation model.

Table 3: Applications of Computational Modeling to Bromo[2-(1-piperidinylmethyl)phenyl]magnesium

| Area of Investigation | Computational Method | Key Insights |

| Structural Energetics | DFT Geometry Optimization | Relative stabilities of different isomers and conformers, including chelated vs. non-chelated forms. |

| Schlenk Equilibrium | Free Energy Calculations | Prediction of the position of the equilibrium in different solvents. |

| Reaction Pathways | Transition State Searching (e.g., QST2/3) | Determination of activation energies and reaction profiles for reactions with electrophiles. |

| Reactivity and Selectivity | Frontier Molecular Orbital (FMO) Analysis | Understanding the nucleophilicity of the carbanion and its interaction with electrophiles. |

Emerging Research Avenues and Future Prospects

Innovations in Green Chemistry for Organomagnesium Reagent Applications

The production and use of Grignard reagents, including Bromo[2-(1-piperidinylmethyl)phenyl]magnesium, have traditionally relied on volatile and hazardous organic solvents, presenting significant environmental and safety concerns. A major thrust of emerging research is the development of greener synthetic protocols that minimize waste and energy consumption.

Key innovations are being pursued in the following areas:

Alternative Solvents: Research is actively exploring benign and renewable solvent alternatives to traditional ethers like diethyl ether and tetrahydrofuran (B95107) (THF). Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corncobs, and cyclopentyl methyl ether (CPME) are gaining prominence. These solvents offer advantages such as lower peroxide formation, easier drying, and reduced miscibility with water, which simplifies work-up procedures and minimizes aqueous waste streams. For aryl Grignard reagents, 2-MeTHF has shown performance equivalent to THF, making it a preferred green alternative.

Mechanochemistry: A revolutionary approach involves the use of ball-milling to conduct Grignard reactions with minimal or no solvent. This mechanochemical technique can generate Grignard reagents as a paste by milling magnesium metal and the organic halide with only a small fraction of the solvent used in conventional methods. This process has been shown to be less sensitive to air and water and allows for the synthesis of reagents from precursors that are poorly soluble in traditional solvents, potentially expanding the scope of accessible Grignard reagents.

| Technique | Key Advantages | Challenges | Potential Impact on Bromo[2-(1-piperidinylmethyl)phenyl]magnesium Synthesis |

|---|---|---|---|

| Alternative Solvents (e.g., 2-MeTHF) | Renewable source, lower peroxide risk, easier work-up, reduced waste. | Solubility and reactivity may vary compared to traditional solvents. | Direct replacement for THF, leading to a more sustainable and safer synthesis process. |

| Mechanochemistry (Ball-Milling) | Drastic reduction in solvent use, circumvents solubility issues, less sensitive to air/moisture. | Scalability for industrial production may require specialized equipment. | Enables a solvent-free or low-solvent synthesis, significantly reducing environmental footprint. |

| Continuous Flow Synthesis | Enhanced safety, superior temperature control, easy scalability, on-demand generation. | Requires initial investment in specialized flow reactor equipment. | Allows for a highly controlled, safe, and scalable production, ideal for industrial applications. |

Development of Novel Catalytic Systems for Enhanced Transformations

While Grignard reagents are powerful nucleophiles, their reactivity and selectivity can be significantly enhanced through catalysis. The intramolecular coordinating piperidinylmethyl group in Bromo[2-(1-piperidinylmethyl)phenyl]magnesium can play a crucial role in directing reactions and stabilizing catalytic intermediates. Future research will likely focus on leveraging this structural feature with novel catalytic systems.

Transition Metal Catalysis: Iron, nickel, and palladium complexes are at the forefront of catalysts for cross-coupling reactions involving Grignard reagents (Kumada-Tamao-Corriu reaction). Iron catalysts are particularly attractive due to their low cost, low toxicity, and environmental friendliness. Future work will likely explore iron-based catalysts for reactions of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium with a broader range of electrophiles, including challenging substrates like aryl chlorides and tosylates. The development of pincer complexes and catalysts that operate via novel mechanisms, avoiding traditional oxidative addition pathways, could further expand the synthetic utility.

"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to Grignard reagents is known to dramatically increase their reactivity and solubility, an effect termed the "Turbo-Grignard" phenomenon. This enhancement is attributed to the formation of higher-order, more reactive bimetallic species. Applying this concept to Bromo[2-(1-piperidinylmethyl)phenyl]magnesium could enable transformations that are sluggish or fail under standard conditions, such as reactions with sterically hindered electrophiles or breaking traditionally inert bonds.

Catalyst-Free Systems: Innovations are also emerging in catalyst-free additions of Grignard reagents. While most cross-coupling reactions require a transition metal, research into metal-free systems or reactions catalyzed by non-toxic metals like zinc(II) for additions to ketones could provide greener and more cost-effective synthetic routes.

| Catalytic System | Principle | Potential Application for Bromo[2-(1-piperidinylmethyl)phenyl]magnesium | Reference |

|---|---|---|---|

| Iron-Based Catalysts | Utilizes inexpensive, earth-abundant, and non-toxic iron salts (e.g., Fe(acac)₃) to catalyze cross-coupling reactions. | Coupling with functionalized aryl chlorides, tosylates, and other challenging electrophiles. | |

| Nickel Pincer Complexes | Employs well-defined nickel complexes with tridentate "pincer" ligands to achieve high catalytic activity and selectivity. | Selective C(sp³)–C(sp²) bond formation, such as in reactions with allylic ethers. | |

| "Turbo-Grignard" (LiCl Addition) | Breaks up magnesium clusters and forms highly reactive bimetallic species (R₂Mg·LiCl). | Enhanced reactivity for metal-halogen exchange and addition to sterically demanding substrates. |

Expansion of Synthetic Utility in Complex Molecule Construction

The unique structure of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium, featuring a nucleophilic carbon atom ortho to a coordinating group, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.

Future research is expected to capitalize on its distinct reactivity profile:

Directed ortho Metalation (DoM) Analogue: The reagent serves as a stable and readily available equivalent to a directed ortho-lithiated species. This allows for the precise introduction of the 2-(1-piperidinylmethyl)phenyl moiety onto various electrophiles. This strategy is valuable for building up molecular complexity in a controlled, step-wise manner.

Synthesis of Heterocycles and Constrained Aromatics: The reagent is an ideal precursor for synthesizing molecules containing a benzo-fused ring system with a pendant piperidinylmethyl group. This structural motif is relevant in medicinal chemistry and ligand design. Reactions with electrophiles like tetraalkyl orthosilicates can yield functionalized arylsiloxanes, which are versatile intermediates for further cross-coupling reactions.

Applications in Total Synthesis: The ability to form carbon-carbon bonds with high reliability makes this and related Grignard reagents indispensable in the total synthesis of natural products. Future applications will see its use in key bond-forming steps deep within a synthetic sequence, where its predictable reactivity and compatibility with a range of functional groups are paramount. The development of more robust, functional-group-tolerant reaction conditions will further expand its role in constructing architecturally complex targets.

Table of Compounds Mentioned

Q & A

Basic Research Question

- 1H/13C NMR : The piperidinylmethyl group’s protons resonate at δ 2.5–3.0 ppm (N–CH2–), while aromatic protons appear as complex multiplet patterns due to substituent effects .

- UV-Vis Spectroscopy : Aryl Grignard reagents exhibit strong absorption near 250–300 nm (π→π* transitions), useful for monitoring reaction progress .

- GC-MS/HPLC : Post-quenching analysis (e.g., with D2O or CO2) helps identify organic products. Reverse-phase HPLC with UV detection is recommended for polar derivatives .

How can contradictory data on reaction yields be resolved when using this reagent in diverse solvent systems?

Advanced Research Question

Discrepancies in yield often arise from solvent polarity and coordination effects:

- THF vs. Et2O : THF’s stronger Lewis basicity stabilizes the Grignard reagent but may slow reactions with sterically demanding electrophiles. Ethyl ether, while less stabilizing, can improve reactivity in such cases .

- Additives : Adding LiCl (10 mol%) enhances solubility and reactivity in THF by forming a more nucleophilic [MgCl·Li] complex, as demonstrated in analogous aryl Grignard systems .

- Case Study : shows higher yields for bromo-substituted derivatives (80%) vs. chloro analogs (74%), attributed to bromine’s superior leaving-group ability in precursor formation .

What strategies mitigate decomposition or side reactions during storage and handling?

Basic Research Question

- Storage : Maintain as a 0.25 M solution in THF under argon or nitrogen at –20°C to prevent oxidation or hydrolysis. Avoid freeze-thaw cycles .

- Handling : Use flame-dried glassware and syringes for aliquoting. Titration with diphenylacetic acid confirms active Mg content before use .

- Decomposition Signs : Cloudiness or precipitate formation indicates degradation; such batches should be discarded.

What mechanistic insights explain the reagent’s selectivity in forming C–C bonds with heteroaromatic substrates?

Advanced Research Question

The reagent’s selectivity arises from electronic and steric interplay:

- Electron-Deficient Heterocycles : Pyridines or quinolines undergo magnesiation at the α-position due to coordination of Mg to the nitrogen lone pair, followed by nucleophilic attack .

- Steric Effects : Thiophenes or furans react preferentially at less hindered positions. For example, in 3-methylthiophene, the 5-position is favored over the 2-position .

- Computational Support : DFT studies on similar systems suggest transition-state stabilization via Mg–heteroatom interactions, lowering activation barriers by 5–10 kcal/mol .

How can byproducts from competing proto-de-magnesiation be minimized during large-scale syntheses?

Advanced Research Question

- Proton Scavengers : Add 1,2-dibromoethane (0.5 equivalents) to sequester trace protons without quenching the Grignard reagent.

- Temperature Modulation : Lower reaction temperatures (0–10°C) reduce proton transfer rates, as shown in scaled-up preparations of 2-chlorophenylmagnesium bromide .

- Flow Chemistry : Continuous flow systems minimize exposure to protic impurities, improving yields by 15–20% compared to batch methods .

What are the implications of the piperidinylmethyl group’s conformational flexibility on catalytic applications?

Advanced Research Question

The group’s flexibility enables unique catalytic behavior:

- Ligand Design : In nickel-catalyzed cross-couplings, the piperidine moiety can act as a transient ligand, stabilizing intermediates and accelerating transmetalation .

- Steric Adaptation : Molecular dynamics simulations suggest the group adopts a pseudo-axial conformation during substrate binding, creating a chiral environment for asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.